molecular formula C19H18N4O3S B2787432 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide CAS No. 898624-16-3

2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Cat. No.: B2787432
CAS No.: 898624-16-3
M. Wt: 382.44
InChI Key: AWLSOESLRWLCNG-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups including a methoxybenzyl group, a 1,2,4-triazine ring, a thioether linkage, and a phenylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazine ring and the phenyl ring are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The methoxybenzyl group and the phenylacetamide group are likely to add steric bulk to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The 1,2,4-triazine ring might undergo reactions with nucleophiles or electrophiles . The thioether linkage could potentially be oxidized. The amide group in the phenylacetamide moiety might participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of any aromatic systems or polar groups would influence its properties .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Further studies could explore the synthesis, properties, and potential applications of this compound.

Properties

IUPAC Name

2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-26-15-9-7-13(8-10-15)11-16-18(25)21-19(23-22-16)27-12-17(24)20-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLSOESLRWLCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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